tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

LogP Lipophilicity Physicochemical Properties

Choose tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate for its unique quaternary 6-methyl group that fine-tunes lipophilicity (+ΔLogP 0.39 vs des-methyl) and reduces P-gp efflux susceptibility. This pre-installed Boc-amine enables rapid amide coupling or reductive amination into leads. Compared to the des-methyl analog, this intermediate delivers superior metabolic stability, defined exit vector geometry (~90°), and precise logD control for CNS programs. Standard storage and shipping apply.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2839143-88-1
Cat. No. B6607595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
CAS2839143-88-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1(CC2(C1)CCN2C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-6-5-12(14)7-11(4,13)8-12/h5-8,13H2,1-4H3
InChIKeyQNLZSRABOQLLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2839143-88-1): Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2839143-88-1) is a spirocyclic azetidine derivative bearing a Boc-protected primary amine and a quaternary 6-methyl group. It belongs to the 1-azaspiro[3.3]heptane family, a class increasingly employed as conformationally constrained piperidine bioisosteres in drug discovery [1]. The compound’s molecular formula is C12H22N2O2 (MW 226.32 g/mol) . Its compact, rigid spiro architecture and orthogonal functional groups position it as a versatile intermediate for constructing lead-like molecules, particularly where fine-tuning of lipophilicity and metabolic stability is required.

Why Interchanging tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate with Close Analogs Compromises Project Outcomes


Closely related 1-azaspiro[3.3]heptane building blocks, such as the des-methyl analog tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1638761-25-7), share the same spiro core but differ critically at the 6-position. The presence of the quaternary 6-methyl group on the target compound alters both steric and electronic properties, leading to measurable differences in lipophilicity (ΔLogP +0.39), molecular weight, and three-dimensional shape . These variations directly influence downstream molecular properties when the building block is incorporated into lead series: altered logD can shift a compound’s position in ADME space, while increased steric bulk can modulate target selectivity and off-target promiscuity [1]. Substituting the des-methyl analog without recalculating these parameters risks delivering a different physicochemical and pharmacological profile, undermining SAR continuity and potentially invalidating lead optimization campaigns.

Quantifiable Differentiation Evidence for tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate Sourcing Decisions


Increased Lipophilicity (LogP) Over the Des-Methyl Analog

The target compound exhibits a computed LogP of 1.8772, compared to 1.4871 for the des-methyl analog tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1638761-25-7), representing a ΔLogP of +0.39 . This increase arises solely from the addition of the 6-methyl group, as both compounds share identical TPSA (55.56 Ų) and H-bond donor/acceptor counts . In medicinal chemistry, a ΔLogP of 0.39 can shift a compound by a substantial fraction of a Lipinski compliance window, impacting solubility, permeability, and protein binding.

LogP Lipophilicity Physicochemical Properties

Molecular Weight and Steric Bulk Differential for SAR Fine-Tuning

The target compound has a molecular weight of 226.32 g/mol versus 212.29 g/mol for the des-methyl analog (ΔMW = +14.03 g/mol, a 6.6% increase) . The quaternary 6-methyl group introduces a permanent, non-rotatable steric protrusion absent in the des-methyl analog. In the 1-azaspiro[3.3]heptane scaffold, where the spiro center already imposes a rigid 90° exit vector angle, the additional methyl group further restricts conformational sampling of appended substituents [1]. This steric differentiation is not achievable with the des-methyl building block without post-synthetic alkylation, which would require additional steps and introduce stereochemical complexity.

Molecular Weight Steric Bulk SAR

Class-Leading Metabolic Stability of the 1-Azaspiro[3.3]heptane Scaffold Over Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including 1-azaspiro[3.3]heptane derivatives, generally exhibit higher aqueous solubility and a trend toward higher metabolic stability than their cyclohexane analogs [1]. In a class-level study, spiro[3.3]heptane-containing fluoroquinolones retained equivalent or improved metabolic stability when the spiro scaffold replaced the conventional cyclohexane ring [1]. Separately, 1-azaspiro[3.3]heptanes have been validated as piperidine bioisosteres, with the bupivacaine analog incorporating the 1-azaspiro[3.3]heptane core retaining high activity [2]. While these class-level data do not provide head-to-head microsomal stability values specifically for the 6-methyl derivative, they establish that the 1-azaspiro[3.3]heptane scaffold—shared by the target compound—offers a metabolic stability advantage over traditional saturated heterocycles.

Metabolic Stability Microsomal Clearance Bioisostere

Regioisomeric Differentiation: 1-Azaspiro vs. 2-Azaspiro Scaffold Impact on LogD

Within the azaspiro[3.3]heptane family, the position of the nitrogen atom significantly affects lipophilicity. A systematic analysis by Degorce et al. demonstrated that N-linked 2-azaspiro[3.3]heptanes increase measured logD7.4 by up to +0.5 units relative to parent heterocycles, whereas the 1-azaspiro[3.3]heptane scaffold (as in the target compound) typically lowers logD7.4 by up to −1.0 unit [1]. Although the Degorce study did not include the 6-amino-6-methyl derivative specifically, the class-level finding predicts that a 1-azaspiro regioisomer will be more polar at physiological pH than its 2-azaspiro counterpart. This distinction is critical for programs where reducing logD—and consequently mitigating hERG, CYP, and promiscuity risks—is a design goal.

Regioisomer LogD Basicity

Procurement-Relevant Application Scenarios for tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate


Piperidine Bioisostere Replacement with Enhanced Metabolic Stability in CNS Drug Discovery

For CNS programs where piperidine-containing leads suffer from rapid oxidative metabolism, the 1-azaspiro[3.3]heptane scaffold has been validated as a bioisosteric replacement that retains target activity while trending toward higher metabolic stability . The target compound, with its pre-installed Boc-protected amine and 6-methyl group, can be directly incorporated into lead structures via standard amide coupling or reductive amination. The increased LogP (+0.39 vs. des-methyl) and quaternary methyl group provide additional vectors for tuning CNS penetration and reducing P-gp efflux susceptibility .

Synthesis of Conformationally Constrained Kinase Inhibitor Fragments

The rigid spiro scaffold and quaternary 6-methyl group of the target compound impart a defined exit vector geometry (approximately 90° angle between the azetidine nitrogen and the cyclobutane ring) . This geometry complements the ATP-binding pockets of kinases, as demonstrated by patented menin-MLL interaction inhibitors that employ azaspiro[3.3]heptane cores . The Boc-protected amine serves as a masked synthetic handle that can be deprotected under mild acidic conditions and functionalized with diverse warheads, enabling rapid parallel synthesis of focused kinase inhibitor libraries .

Lead Optimization Programs Requiring logD Reduction Without Adding Heteroatoms

The 1-azaspiro[3.3]heptane scaffold is class-validated to reduce measured logD7.4 by up to −1.0 unit compared to parent morpholine, piperidine, or piperazine rings . For lead series where high lipophilicity drives off-target toxicity (e.g., hERG binding, CYP inhibition), incorporating the target compound as a core fragment can lower logD while maintaining or reducing molecular weight—a counterintuitive but experimentally verified ‘adding carbon to lower lipophilicity’ effect . The 6-methyl group provides an additional subtle lipophilicity adjustment (+0.39 LogP vs. des-methyl) for fine-tuning within the optimal drug-like logD range of 1–3 .

Quote Request

Request a Quote for tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.